molecular formula C4H5MgNO4 B3434847 (Aspartato(2-))magnesium CAS No. 52101-01-6

(Aspartato(2-))magnesium

Cat. No.: B3434847
CAS No.: 52101-01-6
M. Wt: 155.39 g/mol
InChI Key: NFFJLMKHRCXLJO-UHFFFAOYSA-L
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Description

Magnesium DL-aspartate is a well-absorbed magnesium salt of aspartic acid, commonly utilized in biochemical and physiological research to investigate the role of magnesium in biological systems . Its high oral bioavailability and water solubility make it a suitable agent for in vitro and in vivo studies focusing on magnesium deficiency, absorption, and metabolism . Research into this compound has explored its potential neuroprotective properties, with studies suggesting magnesium's role in decreasing excitatory effects in the brain, which may be relevant in models of hypoxia, ischemia, and traumatic brain injury . Furthermore, magnesium aspartate has been investigated in the context of prenatal and maternal health, particularly using in vitro models like the perfused human placenta to study transfer mechanisms and effects on fetal circuits . Magnesium, as an essential cofactor in over 300 enzymatic reactions, is crucial for energy production, nerve function, and muscle contraction, and this specific form provides a highly bioavailable source for such investigations . The compound is typically supplied as a white, neutral powder with a magnesium content of approximately 6% and is characterized by its molecular formula C8H12MgN2O8·4H2O and a molecular weight of 360.6 g/mol . This product is intended for laboratory research purposes only and is not classified as a drug, food, or cosmetic; it is not for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

52101-01-6

Molecular Formula

C4H5MgNO4

Molecular Weight

155.39 g/mol

IUPAC Name

magnesium 2-aminobutanedioate

InChI

InChI=1S/C4H7NO4.Mg/c5-2(4(8)9)1-3(6)7;/h2H,1,5H2,(H,6,7)(H,8,9);/q;+2/p-2

InChI Key

NFFJLMKHRCXLJO-UHFFFAOYSA-L

Canonical SMILES

C(C(C(=O)[O-])N)C(=O)[O-].[Mg+2]

Origin of Product

United States

Synthesis and Derivatization Methodologies

Synthetic Routes for Magnesium Aspartate Compounds

The synthesis of magnesium aspartate typically involves the reaction of a magnesium source with aspartic acid in an aqueous solution. The choice of reactants and reaction conditions plays a pivotal role in the efficiency of the synthesis and the characteristics of the resulting compound.

A common and effective method for synthesizing magnesium aspartate involves the reaction of magnesium oxide (MgO) or magnesium hydroxide (B78521) (Mg(OH)₂) with aspartic acid. google.comgoogle.com This acid-base neutralization reaction is a straightforward approach to producing the salt.

In a typical solution-based process, magnesium oxide or hydroxide is added to a heated aqueous dispersion of aspartic acid. prepchem.comgoogle.com For instance, L-aspartic acid can be dispersed in deionized water at an elevated temperature (e.g., 60-80°C), followed by the addition of the magnesium precursor. prepchem.comgoogle.com The reaction proceeds until a clear solution is formed, which is then filtered, concentrated, and cooled to induce crystallization. google.com

A more recent development is the room temperature solid-phase synthesis. This method involves mixing aspartic acid powder directly with magnesium oxide or hydroxide powder in a 2:1 molar ratio. google.com A small amount of water (10-20% by weight) is added to facilitate wet granulation, allowing the reaction to proceed at ambient temperature. google.com The granulated material is then dried to yield the final product. google.com This solid-state approach is noted for its simplicity, reduced water and energy consumption, and high efficiency. google.com

Other magnesium sources like magnesium carbonate can also be utilized in similar aqueous reaction conditions. google.com Additionally, a multi-step synthesis starting from natural dolomite (B100054) has been described, where the dolomite is first converted to magnesium sulfate, then to magnesium hydroxide, which subsequently reacts with aspartic acid. journalssystem.comresearchgate.netjournalssystem.com

Table 1: Comparison of Synthetic Methods

Method Magnesium Precursor Key Process Steps Advantages References
Solution-Based MgO, Mg(OH)₂, MgCO₃ Dissolution in heated water, reaction, filtration, concentration, crystallization, drying. Well-established, consistent product quality. google.com
Solid-Phase MgO, Mg(OH)₂ Dry mixing of powders, wet granulation, room temperature reaction, convection drying. Simple process, low energy consumption, reduced water usage, high productivity. google.com
Multi-Step Dolomite (via MgSO₄ and Mg(OH)₂) Conversion of dolomite to MgSO₄, then to Mg(OH)₂, followed by reaction with aspartic acid. Utilizes natural raw materials. journalssystem.comresearchgate.netjournalssystem.com

The synthesis of magnesium aspartate can be performed using any of the stereoisomers of aspartic acid: L-aspartic acid, D-aspartic acid, or the racemic mixture, DL-aspartic acid. The choice of isomer is critical as it directly determines the stereochemistry of the final product. To produce Magnesium DL-aspartate, DL-aspartic acid is used as the starting material in a 1:1 molar ratio of the D- and L-enantiomers.

The synthetic procedures are generally applicable to all isomers. For example, patents describe the preparation of L-Magnesium Aspartate by reacting L-aspartic acid with magnesium oxide or hydroxide. google.com Similarly, the synthesis of DL-Magnesium Aspartate is achieved by substituting L-aspartic acid with DL-aspartic acid in the same reaction setup. google.com The fundamental reaction chemistry does not change based on the isomer used.

The purity and yield of magnesium aspartate are significantly influenced by various reaction parameters, including temperature, pH, solvent, and drying methods.

Temperature: Reaction temperatures are often elevated to increase the solubility of reactants and accelerate the reaction rate. For solution-based methods, temperatures between 70-80°C are commonly employed. google.com However, solid-phase synthesis demonstrates that the reaction can also proceed efficiently at room temperature. google.com The drying temperature is also a critical parameter, with convection drying typically performed at 60-80°C. google.com

pH: The pH of the reaction solution is a crucial factor. After the reaction of aspartic acid and the magnesium precursor, the pH is often adjusted to a range of 5.5 to 7.5 to ensure the complete formation of the salt and to optimize for crystallization. google.comgoogle.com As will be discussed later, acidic pH values can have a detrimental effect on the enantiomeric purity of the product when starting with a pure isomer like L-aspartic acid. nih.govresearchgate.net

Solvents and Precipitation: Water is the primary solvent used in most synthetic routes. google.com In some procedures, an organic solvent like ethanol (B145695) is added to the aqueous solution to induce precipitation of the magnesium aspartate, as it is less soluble in organic solvents. journalssystem.com This technique can increase the yield by forcing the product out of the solution. researchgate.net

Drying: The final step of drying is essential to obtain a stable, powdered product. Methods include convection drying, vacuum drying, and spray-drying. google.comprepchem.comgoogle.com The choice of drying method and conditions (e.g., temperature and pressure) can affect the final hydration state of the magnesium aspartate. google.com

Yields for these synthetic methods are generally high, with some processes reporting yields of over 97%. google.com

Chiral Purity and Enantiomeric Control in Synthesis

When synthesizing a specific stereoisomer of magnesium aspartate, such as the L- or D-form, maintaining chiral purity is paramount. The primary challenge in this regard is the potential for racemization of the aspartic acid molecule.

Aspartic acid is known to racemize more rapidly than many other amino acids. acs.org This process involves the conversion of one enantiomer (e.g., L-aspartic acid) into its mirror image (D-aspartic acid), eventually leading to a racemic mixture. The primary mechanism for this conversion is through the formation of a succinimide (B58015) intermediate. acs.orgacs.org

This process occurs via an intramolecular nucleophilic attack, where the nitrogen of a peptide bond attacks the side-chain carbonyl group of the aspartyl residue. whiterose.ac.uk This cyclization to a succinimide derivative leads to a loss of the original stereochemistry at the α-carbon because the α-proton becomes more acidic and can be easily abstracted and re-added, leading to both D and L configurations. acs.orgacs.org While this mechanism is most studied in peptides and proteins, the underlying chemical principles can contribute to racemization under certain conditions during synthesis. nih.gov Factors that can accelerate this process include high temperatures and high pH. whiterose.ac.uk

Furthermore, studies on the enantiomeric purity of Magnesium L-aspartate dihydrate have shown that the content of the D-enantiomer can be elevated if the dissolution of L-aspartic acid is performed under acidic pH conditions. nih.govresearchgate.net This suggests that pH control during synthesis is critical to prevent unwanted racemization. The concentration of the D-enantiomer in tested batches of Magnesium L-aspartate has been found to range from 0.03% to 0.12%. nih.govresearchgate.netdaneshyari.com

The primary strategy for producing an enantiomerically pure magnesium aspartate salt is to start with an enantiomerically pure aspartic acid (e.g., L-aspartic acid) and to conduct the synthesis under conditions that minimize racemization.

Key strategies include:

Careful pH Control: Avoiding strongly acidic or alkaline conditions during the reaction and purification steps is crucial. nih.govresearchgate.net Maintaining a pH range close to neutral (6.0-7.5) during the synthesis of magnesium L-aspartate is a common practice that helps preserve stereochemical integrity. google.com

Temperature Management: Using the lowest feasible temperatures for the reaction and drying can help to slow down the rate of racemization. whiterose.ac.uk The development of room-temperature solid-state synthesis offers a significant advantage in this respect. google.com

Enzymatic Synthesis: For the synthesis of aspartic acid derivatives, biocatalytic methods offer excellent stereoselectivity. Enzymes like methylaspartate ammonia (B1221849) lyase can catalyze the stereoselective synthesis of substituted aspartic acids with excellent diastereomeric excess (>98% de). nih.gov While not a direct synthesis of magnesium aspartate, these methods provide enantiomerically pure precursors that can then be used in salt formation under mild conditions.

By carefully controlling the reaction environment, particularly pH and temperature, and starting with the desired pure isomer of aspartic acid, the synthesis of enantiomerically pure magnesium aspartate can be achieved with high fidelity.

Coordination Chemistry and Chelation Dynamics

The interaction between the magnesium ion (Mg²⁺) and the aspartate ligand is a dynamic process governed by principles of coordination chemistry. Aspartic acid, being an amino acid, possesses multiple potential binding sites for a metal ion, specifically the nitrogen atom of the amino group and the oxygen atoms of its two carboxylate groups. This multi-site potential allows for the formation of a chelate, a stable, ring-like structure, with the magnesium ion.

Investigation of Ligand Coordination Modes (e.g., N, O, O donor set)

The way in which the aspartate ligand binds to the central magnesium ion, known as the coordination mode, is highly dependent on the surrounding chemical environment, particularly pH. mdpi.com Research, including single-crystal X-ray diffraction studies, has revealed that aspartic acid can act as a monodentate, bidentate, or tridentate ligand. mdpi.com

Under different conditions, other coordination modes are observed. For instance, a bidentate coordination mode can occur where the ligand binds via an O, O donor set from both the α- and β-carboxylic acids. mdpi.com This arrangement forms an entropically favored seven-membered ring. mdpi.com In this case, the amino group is typically protonated and thus unavailable for coordination. mdpi.com A monodentate coordination has also been reported, where the aspartic acid ligand coordinates through only one of the available carboxylic acid moieties. mdpi.com Regardless of the specific coordination mode of the ligand, the resulting magnesium complex generally maintains a six-coordinate octahedral geometry to achieve charge balance and stability. mdpi.com

Coordination ModeDonor AtomsResulting StructureConditions
Tridentate N, O, O1:1 Mg:Aspartate complex, octahedral geometryStrongly alkaline (pH > 10)
Bidentate O, OForms a seven-membered ringProtonated amino group
Monodentate O1:2 Mg:Aspartate complexProtonated amino group

Impact of pH on Chelation Structure and Stoichiometry

The pH of the solution is a critical factor that dictates the chelation structure and stoichiometry of the magnesium-aspartate complex. mdpi.comresearchgate.net This is because the protonation state of the aspartic acid molecule's functional groups (the amino group and two carboxylate groups) is pH-dependent. mdpi.com Whether these groups are protonated or deprotonated determines their ability to act as Lewis bases and donate electrons to coordinate with the magnesium ion. mdpi.com

At very low pH, all functional groups are protonated, and the aspartate molecule has a net positive charge, making it a poor ligand. As the pH increases, the carboxylic acid groups deprotonate first, followed by the amino group. The stability of the chelate is optimal at a neutral pH range of approximately 6.0 to 7.5.

The stoichiometry of the resulting complex is also heavily influenced by pH. For example, at strongly alkaline pH where aspartate is dianionic (charge of -2), a stable 1:1 complex with the divalent magnesium ion (Mg²⁺) is formed, resulting in a neutral, charge-balanced compound, Mg(Asp). mdpi.com However, under conditions where the aspartate ligand carries only a net charge of -1 (one carboxylate deprotonated, while the amino group remains protonated), two aspartate ligands are required to balance the +2 charge of the magnesium ion. This leads to the formation of a 1:2 complex, such as magnesium bis(hydrogenaspartate), with the formula Mg(H-Asp)₂. mdpi.com

The interplay between pH and protonation directly alters the coordination mode and the final structure of the isolated product. mdpi.com Acidic conditions (pH < 4.0) can lead to the dissociation of the complex into free magnesium ions and aspartic acid, while strongly alkaline conditions (pH > 9.0) might promote the precipitation of magnesium hydroxide.

pH RangeAspartate SpeciesPredominant ComplexStoichiometry (Mg:Asp)
< 2 H₃Asp⁺Minimal complexation-
~4 - 8 HAsp⁻Mg(HAsp)₂1:2
> 10 Asp²⁻Mg(Asp)1:1

Theoretical Models of Magnesium-Aspartate Chelation

Computational studies can predict the most energetically favorable conformations of the chelate, helping to understand why certain coordination modes are preferred under specific conditions. icm.edu.pl For example, DFT calculations have been used to examine the structure of new mixed-ligand complexes involving magnesium aspartate, comparing the theoretical spectral characteristics (¹H and ¹³C NMR, IR) with experimental data. icm.edu.pl

Models also help elucidate the role of solvent molecules, such as water, in the coordination sphere. For example, in the magnesium bis(hydrogenaspartate) tetrahydrate structure, theoretical models illustrate how each aspartate ligand coordinates through a carboxylic acid group, while the remaining coordination sites on the octahedral magnesium ion are occupied by water molecules. mdpi.com Furthermore, theoretical models have been used to investigate the stability constants of metal-aspartate complexes. pnas.org These constants (log K) provide a quantitative measure of the strength of the interaction between the magnesium ion and the aspartate ligand. pnas.org For instance, the stability constant (log₁₀K) for the Mg²⁺-aspartic acid complex has been reported to be around 2.43, which is a key parameter for predicting the speciation of magnesium in complex biological fluids. pnas.org These theoretical approaches are crucial for understanding the thermodynamics and kinetics of the chelation reaction, which are difficult to observe directly through experimental methods alone. nih.gov

Analytical Techniques for Characterization and Quantification

Spectroscopic Methods for Structural Elucidation

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in Magnesium DL-aspartate. By measuring the absorption of infrared radiation, an FT-IR spectrum provides a unique molecular "fingerprint." In the analysis of Magnesium DL-aspartate, the spectrum reveals characteristic absorption bands corresponding to the key functional groups of the aspartate molecule and its interaction with the magnesium ion.

The formation of the magnesium salt from aspartic acid results in distinct changes in the infrared spectrum, particularly in the region of the carboxylic acid group. The broad O-H stretch of the carboxylic acid dimer disappears and is replaced by characteristic absorptions of the carboxylate anion (COO⁻).

Key vibrational bands for Magnesium DL-aspartate include:

N-H Stretching: The primary amine group (-NH₂) typically shows stretching vibrations in the region of 3300-3500 cm⁻¹.

C-H Stretching: Aliphatic C-H stretches from the aspartate backbone are observed below 3000 cm⁻¹.

Asymmetric and Symmetric COO⁻ Stretching: The most indicative peaks for salt formation are the strong asymmetric and symmetric stretches of the carboxylate group, which typically appear around 1600-1550 cm⁻¹ and 1450-1360 cm⁻¹, respectively.

Mg-O Vibration: A peak corresponding to the magnesium-oxygen bond may be observed in the lower frequency (fingerprint) region of the spectrum, for instance, around 548 cm⁻¹. researchgate.net

Functional GroupCharacteristic Absorption Range (cm⁻¹)Significance in Magnesium DL-aspartate
Amine (N-H Stretch)3300-3500Confirms the presence of the amino acid moiety.
Carboxylate (COO⁻ Asymmetric Stretch)1600-1550Indicates the deprotonation of the carboxylic acid and formation of the magnesium salt.
Carboxylate (COO⁻ Symmetric Stretch)1450-1360Further confirms the carboxylate salt structure.
Aliphatic (C-H Stretch)<3000Represents the carbon-hydrogen bonds in the aspartate structure. vscht.cz
Magnesium-Oxygen (Mg-O)~548Suggests the ionic interaction between magnesium and the carboxylate oxygen. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive confirmation of molecular structure. mdpi.com It provides detailed information about the carbon-hydrogen framework of the aspartate molecule. Both ¹H NMR and ¹³C NMR spectra are utilized to ensure the correct connectivity of atoms.

In the ¹H NMR spectrum of Magnesium DL-aspartate, the protons on the aspartate backbone will exhibit specific chemical shifts and coupling patterns (splittings). The chemical environment of each proton determines its resonance frequency, confirming the structure. Similarly, the ¹³C NMR spectrum shows distinct signals for each unique carbon atom in the aspartate molecule, including the two carboxylate carbons and the two aliphatic carbons. The quantitative nature of NMR allows for the determination of the relative number of nuclei, further validating the structure. univr.it

Chromatographic and Electrophoretic Approaches

While spectroscopy confirms the structure, chromatographic and electrophoretic methods are essential for assessing the purity of Magnesium DL-aspartate, particularly for separating its D- and L-isomers and quantifying the magnesium ion.

High-Performance Liquid Chromatography (HPLC) for Purity and Isomer Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for analyzing the purity of pharmaceutical compounds and separating stereoisomers. sigmaaldrich.com For Magnesium DL-aspartate, a significant challenge is that aspartic acid lacks a strong chromophore for standard UV detection. daneshyari.comresearchgate.net Therefore, analysis often requires derivatization to attach a fluorescent tag to the amino acid enantiomers. nih.govresearchgate.net

A common derivatization strategy involves reacting the aspartate with o-phthaldialdehyde (OPA) and a chiral thiol, such as N-acetyl-L-cysteine (NAC), to form highly fluorescent diastereomeric isoindole derivatives. daneshyari.comnih.gov These derivatives can then be separated on a standard achiral HPLC column (like a C18 column) and detected with high sensitivity using a fluorescence detector. researchgate.net This approach allows for the precise quantification of the D- and L-aspartate ratio, which is critical since Magnesium DL-aspartate is a racemic mixture. Research has shown this method can achieve excellent sensitivity, with a limit of quantification (LOQ) as low as 0.006%. researchgate.net

ParameterTypical HPLC Method Details
TechniqueReversed-Phase HPLC with pre-column derivatization. researchgate.net
Derivatizing Agentso-phthaldialdehyde (OPA) and N-acetyl-L-cysteine (NAC). daneshyari.comnih.gov
Stationary PhaseAchiral C18 column.
DetectionFluorescence Detection (FLD). researchgate.net
ApplicationSeparation and quantification of D- and L-aspartate enantiomers.

Capillary Electrophoresis (CE) for Enantiomeric Purity Assessment

Capillary Electrophoresis (CE) offers a powerful and efficient alternative to HPLC for chiral separations. nih.gov CE methods for enantiomeric purity assessment of aspartate often employ a chiral selector mixed into the background electrolyte (BGE). researchgate.net Cyclodextrins, particularly derivatives like (2-hydroxypropyl)-β-cyclodextrin (HP-β-CD), are highly effective chiral selectors for separating amino acid enantiomers. nih.govnih.gov

The principle involves the differential interaction of the D- and L-aspartate enantiomers with the chiral selector, leading to different migration times through the capillary and thus, separation. Similar to HPLC, derivatization is often necessary to enable sensitive detection. Coupling CE with laser-induced fluorescence (LIF) detection after derivatization provides exceptional sensitivity for quantifying trace enantiomeric impurities. nih.govresearchgate.net Studies have successfully used CE to determine the concentration of the D-enantiomer in Magnesium L-aspartate samples, finding levels ranging from 0.03% to 0.12%. nih.govresearchgate.net

Ion Chromatography for Magnesium Ion Quantification

To ensure the correct stoichiometry of the salt, it is essential to quantify the magnesium content accurately. Ion Chromatography (IC) is the preferred method for this analysis. theseus.fiijrar.com IC is a robust technique designed specifically for the separation and quantification of ionic species. eag.com

In a typical IC analysis, a solution of Magnesium DL-aspartate is passed through an ion-exchange column. The cations are separated based on their affinity for the stationary phase. A common setup for cation analysis uses a cation-exchange column (e.g., Dionex IonPac CS12A or CS16) with an acidic eluent, such as methanesulfonic acid. mdpi.com The separated magnesium ions (Mg²⁺) then pass through a conductivity detector, where their concentration is measured. theseus.fimdpi.com The method is validated for linearity, accuracy, and precision according to ICH guidelines, providing reliable quantification of the magnesium content in the compound. mdpi.com

ParameterTypical Ion Chromatography Method Details
TechniqueCation-Exchange Chromatography. theseus.fi
Stationary PhaseIon-exchange resin column (e.g., Dionex IonPac CS16). mdpi.com
Mobile Phase (Eluent)Aqueous methanesulfonic acid solution. mdpi.com
DetectionSuppressed Conductivity Detection. ijrar.com
ApplicationQuantification of magnesium (Mg²⁺) ion concentration.

Atomic Spectrometry for Elemental Analysis

Atomic spectrometry provides a robust means of quantifying the elemental magnesium present in the compound. This is crucial for confirming the correct stoichiometry and meeting quality control standards.

Atomic Absorption Spectroscopy (AAS) is a widely employed and reliable method for determining the magnesium content in various samples, including pharmaceutical preparations like Magnesium DL-aspartate. researchgate.netresearchgate.net The technique is based on the principle that magnesium atoms in a ground state will absorb light at a specific wavelength when it is passed through an atomized sample. The amount of light absorbed is directly proportional to the concentration of magnesium in the sample.

The general procedure involves dissolving the Magnesium DL-aspartate sample in an acidic medium, often with hydrochloric acid, to ensure complete dissolution. nih.gov The sample is then introduced into the AAS instrument, typically using a flame (flame AAS) to atomize the sample. nih.gov For magnesium analysis, a specific wavelength, commonly 285.2 nm, is used. uvm.edu

A significant challenge in AAS analysis is the potential for chemical interference from other ions present in the sample matrix. nemi.govnemi.gov For instance, aluminum, silica, and phosphate (B84403) can interfere with the measurement of magnesium. nemi.govnemi.gov To mitigate these interferences, a releasing agent or masking agent, most commonly lanthanum chloride, is added to both the sample solutions and the calibration standards. nemi.govnemi.gov Lanthanum preferentially binds with the interfering anions, allowing the magnesium atoms to be atomized and measured accurately. nemi.gov

Validation of the AAS method is critical to ensure reliable results. Key validation parameters include linearity, precision, accuracy, and robustness. nih.gov Linearity is typically established across a range of concentrations, for example, from 0.05 to 0.40 mg/L, with correlation coefficients (r) consistently greater than 0.999. nih.gov

Validation ParameterTypical FindingReference
Linearity Range0.08 - 0.40 µg/mL researchgate.net
Correlation Coefficient (r)≥0.9999 nih.gov
Precision (Repeatability, RSD)0.6% nih.gov
Precision (Intermediate Precision, RSD)1.1% - 1.6% nih.gov
Accuracy (Mean Recovery)98.9% - 100.8% nih.gov
Limit of Detection (LOD)3.8 µg/g nih.gov
Limit of Quantification (LOQ)7.0 µg/g nih.gov

Advanced Techniques for Compound Verification

While AAS confirms the magnesium content, it does not provide information about the organic portion of the molecule, DL-aspartic acid, or the integrity of the salt. For this, more sophisticated techniques are required.

The combination of liquid chromatography (LC) and mass spectrometry (MS) is a powerful tool for the analysis of Magnesium DL-aspartate. nih.gov These hyphenated techniques, such as High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), allow for the separation, identification, and quantification of the aspartate moiety and any related impurities. nih.govnih.gov

Chromatographic methods separate the components of a mixture based on their chemical properties as they pass through a column. jove.com In the analysis of aspartic acid, techniques like hydrophilic interaction chromatography (HILIC) or reversed-phase chromatography are often employed. nih.govresearchgate.net Following separation, the eluent is introduced into a mass spectrometer. The mass spectrometer ionizes the molecules (e.g., via electrospray ionization - ESI) and then separates the resulting ions based on their mass-to-charge (m/z) ratio, providing highly specific detection and structural information. nih.govjove.com

This approach is particularly valuable for:

Confirming Identity : Verifying the presence of aspartic acid by matching its retention time and mass spectrum to a known standard.

Detecting Impurities : Identifying and quantifying unknown impurities. For example, a two-dimensional liquid chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (2D-LC-Q-TOF-MS) method has been successfully used to identify an unknown impurity in a magnesium aspartate injection by analyzing its high-resolution mass and MS² fragment ions. chinjmap.com

Assessing Enantiomeric Purity : For Magnesium DL-aspartate, it is sometimes necessary to confirm the presence and ratio of both D- and L-aspartic acid. Chiral chromatography coupled with MS or other detectors can separate and quantify these stereoisomers. nih.gov

A UPLC-MS/MS method has been developed for the quantification of L-aspartic acid in plasma, demonstrating the technique's applicability. nih.gov The method involves protein precipitation for sample clean-up, followed by analysis on an amino acid column. nih.gov Detection is achieved using multiple reaction monitoring (MRM) in positive ion mode, which offers high selectivity and sensitivity. nih.gov

ParameterExample Condition for Aspartic Acid AnalysisReference
Chromatography SystemUPLC nih.gov
ColumnImtakt Intrada amino acid analysis column nih.gov
Mobile PhaseStep gradient with 25 mM ammonium (B1175870) formate (B1220265) and 0.5% formic acid in acetonitrile nih.gov
DetectionTandem Mass Spectrometry (MS/MS) nih.gov
Ionization ModePositive Electrospray Ionization (ESI+) nih.gov
Linearity Range1.95–125 µM nih.gov
Intra-day Accuracy96.62%–106.0% nih.gov
Inter-day Accuracy97.66%–105.4% nih.gov

Fundamental Biochemical and Cellular Mechanisms of Magnesium Aspartate

Cellular Homeostasis and Transport Mechanisms of Magnesium Ions

Magnesium (Mg²⁺) is the second most abundant intracellular cation, playing a crucial role in a vast array of cellular functions. nih.govcambridge.orgnih.gov The maintenance of stable intracellular magnesium concentrations, known as magnesium homeostasis, is vital for processes ranging from enzymatic reactions to signal transduction. nih.govcambridge.orgmdpi.com This delicate balance is achieved through a complex interplay of transport mechanisms across the cell membrane and within intracellular compartments.

Passive Paracellular and Transcellular Transport Pathways

The absorption of magnesium in the gastrointestinal tract and its reabsorption in the kidneys occur through two primary pathways: passive paracellular and active transcellular transport.

The paracellular pathway is a passive process driven by the electrochemical gradient and is responsible for the majority of magnesium absorption, particularly in the small intestine. derangedphysiology.comresearchgate.net This pathway allows magnesium ions to move between epithelial cells through tight junctions. The permeability of these junctions to magnesium is regulated by specific proteins, primarily from the claudin family. researchgate.netresearchgate.net For instance, claudins-16 and -19 are known to increase paracellular magnesium permeability in the thick ascending limb of the loop of Henle in the kidney. nih.govnih.gov

The transcellular pathway , on the other hand, involves the movement of magnesium through the epithelial cells themselves. This is an active, saturable process that primarily occurs in the distal small bowel (jejunum and ileum) and the distal convoluted tubule of the kidney. derangedphysiology.comnih.govnih.gov It involves the entry of magnesium across the apical membrane, its transit through the cytoplasm, and its extrusion across the basolateral membrane. nih.gov

Transport PathwayMechanismPrimary LocationKey Proteins
Paracellular Passive, driven by electrochemical gradientSmall intestine, proximal tubule, thick ascending limb of Henle's loopClaudin family (e.g., claudin-16, claudin-19)
Transcellular Active, saturableDistal small bowel, distal convoluted tubuleTRPM6/7, CNNM4

Identification and Characterization of Magnesium Ion Channels (e.g., TRPM family, SLC41A1, MagT1)

Several families of proteins have been identified as crucial channels and transporters for magnesium ions, facilitating their movement across cellular membranes.

The Transient Receptor Potential Melastatin (TRPM) family, particularly TRPM6 and TRPM7, are prominent magnesium channels. mdpi.com TRPM7 is ubiquitously expressed and functions as both a channel permeable to Mg²⁺ and Ca²⁺ and a kinase. nih.govjneurology.com TRPM6 is predominantly found in the intestine and kidney and is vital for systemic magnesium absorption. mdpi.commdpi.com These channels are regulated by intracellular magnesium levels, providing a feedback mechanism to control magnesium influx. derangedphysiology.com

The Solute Carrier family 41 member A1 (SLC41A1) is another key magnesium transporter. mdpi.comnih.gov It is thought to mediate Mg²⁺ transport across the plasma membrane and potentially organellar membranes. nih.gov Studies have shown that its expression increases in response to low magnesium levels, indicating its role in maintaining cellular magnesium homeostasis. nih.gov

Magnesium Transporter 1 (MagT1) is a highly selective magnesium transporter found in the plasma membrane. nih.govmdpi.com It plays a significant role in magnesium uptake in various cell types, including T-lymphocytes. nih.gov

Transporter/ChannelFamilyKey Characteristics
TRPM6/TRPM7 Transient Receptor PotentialPermeable to Mg²⁺ and Ca²⁺; TRPM7 also has a kinase domain.
SLC41A1 Solute CarrierMediates Mg²⁺ transport across plasma and organellar membranes.
MagT1 Magnesium TransporterHighly selective for Mg²⁺ transport across the plasma membrane.

Mechanisms of Magnesium Extrusion from Cells

While the mechanisms for magnesium influx are increasingly understood, the processes for magnesium extrusion are less characterized. nih.govcambridge.orgresearchgate.net It is known that magnesium exit from the cell occurs against an electrical gradient, suggesting an active transport process. nih.gov One of the proposed mechanisms for magnesium extrusion is a Na⁺/Mg²⁺ exchanger, where the outward movement of magnesium is coupled to the inward movement of sodium ions. mdpi.comderangedphysiology.com The protein SLC41A1 has been suggested to function as a Na⁺/Mg²⁺ exchanger, facilitating magnesium efflux. mdpi.com Another proposed extruder is CNNM4, a sodium/magnesium antiporter. derangedphysiology.com

Intracellular Magnesium Ion Buffering and Distribution

A significant portion of intracellular magnesium is not free but is bound to various molecules, a phenomenon known as buffering. nih.gov This buffering system helps to maintain a stable concentration of free intracellular magnesium (between 0.5-1 mM), which is the physiologically active form. nih.govnih.gov The primary intracellular buffers for magnesium are adenosine (B11128) triphosphate (ATP), other nucleotides, and proteins. nih.govderangedphysiology.comnih.gov It is estimated that less than 5% of the total cellular magnesium exists in its free, ionized form. nih.gov

Enzymatic Cofactor Roles of Magnesium

Magnesium is a critical cofactor for over 300 enzymatic reactions in the body, a number that some estimates place closer to 600 when including enzymes that are activated by magnesium. nih.govcanprev.camagnesium.ca Its role is fundamental to a wide range of biochemical pathways, including those involved in energy production, protein synthesis, and nucleic acid synthesis. nih.govcanprev.camagnesium.ca

Magnesium's Involvement in ATP Synthesis and Utilization (Mg-ATP complex)

Arguably one of the most vital roles of magnesium is its interaction with adenosine triphosphate (ATP), the primary energy currency of the cell. formexc.com For ATP to be biologically active, it must be bound to a magnesium ion, forming the Mg-ATP complex. wikipedia.orgbehrhaus.comquora.com

Magnesium plays a dual role in this process:

Stabilization of ATP: The ATP molecule is inherently unstable due to the negative charges of its phosphate (B84403) groups. Magnesium ions bind to these phosphate groups, neutralizing the charge and stabilizing the molecule, making it bioavailable for cellular processes. formexc.com

Enzyme Activation: All enzymes that synthesize or utilize ATP, such as kinases and ATPases, require magnesium as a cofactor. wikipedia.org The Mg-ATP complex is the actual substrate for these enzymes. behrhaus.com Magnesium helps in the proper orientation of the ATP molecule within the enzyme's active site, facilitating the transfer of phosphate groups, which is central to energy-requiring reactions.

Activation of Glycolytic and Krebs Cycle Enzymes

Magnesium is a critical cofactor in cellular respiration, playing a significant role in both glycolysis and the Krebs (citric acid) cycle. nih.govmerckmillipore.comicm.edu.plnih.gov Many enzymes within these pathways are sensitive to magnesium concentrations, with the primary mechanism of action being the formation of a complex with adenosine triphosphate (ATP) to create the biologically active form, MgATP2-. nih.govmerckmillipore.com This complex facilitates the transfer of phosphate groups, a fundamental step in many enzymatic reactions within these metabolic pathways. nih.gov

In glycolysis, key regulatory enzymes are dependent on magnesium for their activity. These include:

Hexokinase and Glucokinase: These enzymes catalyze the first irreversible step of glycolysis, the phosphorylation of glucose to glucose-6-phosphate. They require MgATP2- as the phosphate donor substrate. nih.govnih.govkcl.ac.uk

Phosphofructokinase (PFK): Another key regulatory enzyme, PFK, which converts fructose-6-phosphate (B1210287) to fructose-1,6-bisphosphate, also utilizes MgATP2-. nih.govnih.gov

Phosphoglycerate kinase and Pyruvate (B1213749) kinase: These enzymes are involved in the substrate-level phosphorylation steps that generate ATP and are dependent on magnesium. nih.govnih.gov

Aldolase and Enolase: These enzymes require magnesium for their structural stability and catalytic activity. nih.gov

Within the Krebs cycle, which occurs in the mitochondria, magnesium is also essential for the function of several dehydrogenases:

Isocitrate dehydrogenase: This enzyme is directly stimulated by the Mg2+-isocitrate complex. nih.gov

α-ketoglutarate dehydrogenase complex: The activity of this complex is stimulated by free Mg2+. nih.gov

Pyruvate dehydrogenase complex: Magnesium indirectly stimulates this complex by activating pyruvate dehydrogenase phosphatase, which in turn activates the complex. nih.gov

The following table summarizes the key glycolytic and Krebs cycle enzymes that are dependent on magnesium:

Metabolic PathwayEnzymeRole of Magnesium
Glycolysis Hexokinase/GlucokinaseCo-substrate (MgATP2-)
PhosphofructokinaseCo-substrate (MgATP2-)
Phosphoglycerate kinaseCo-substrate (MgATP2-)
Pyruvate kinaseCo-substrate (MgATP2-)
AldolaseStability and activity
EnolaseStability and activity
Krebs Cycle Isocitrate dehydrogenaseDirect stimulation (Mg2+-isocitrate complex)
α-ketoglutarate dehydrogenaseDirect stimulation (free Mg2+)
Pyruvate dehydrogenase complexIndirect stimulation (activation of phosphatase)

Cofactor for Nucleic Acid Synthesis and Stability (DNA, RNA polymerase, RNA folding)

Magnesium is indispensable for the synthesis and stability of nucleic acids, acting as a crucial cofactor for the enzymes involved in these processes. Both DNA and RNA polymerases, the enzymes responsible for DNA replication and transcription, respectively, require magnesium for their catalytic activity. researchgate.netmagnesium.ca The mechanism universally observed for nucleotide addition involves two magnesium ions in the active site of the polymerase. researchgate.net One Mg2+ ion coordinates with the incoming deoxynucleotide triphosphate (dNTP) or ribonucleotide triphosphate (rNTP), while the second, the catalytic ion, is positioned between the incoming nucleotide and the 3'-terminus of the growing nucleic acid strand. researchgate.net These magnesium ions are anchored to the active site by coordinating with highly conserved acidic residues, such as aspartate. researchgate.net This two-metal-ion mechanism is essential for the conformational changes of the enzymes during the catalytic reactions. researchgate.net

Beyond its role in synthesis, magnesium is vital for the structural integrity and folding of RNA. The negatively charged phosphate backbone of RNA requires neutralization to fold into its complex and functional three-dimensional structures. Magnesium ions, being divalent cations, are highly effective at neutralizing these charges. researchgate.net This stabilization is crucial for the proper function of various types of RNA, including ribosomal RNA (rRNA) and transfer RNA (tRNA). researchgate.net Inadequate levels of magnesium can lead to the disassembly of ribosomes. researchgate.net

Role in Protein Synthesis and Ribosomal Activity

The process of protein synthesis, or translation, is highly dependent on magnesium. Magnesium ions are essential for several aspects of this fundamental biological process, including the stability of ribosomes and the accuracy of mRNA translation. researchgate.netdrinkharlo.com Ribosomes, the cellular machinery responsible for protein synthesis, are composed of ribosomal RNA (rRNA) and ribosomal proteins. Magnesium is crucial for neutralizing the negative charge on the rRNA, allowing it to fold correctly and maintain the structural integrity of the ribosome. researchgate.net A sufficient concentration of magnesium is required for the association of the 30S and 50S ribosomal subunits to form a functional 70S ribosome. nih.gov

During the translation process, magnesium plays several key roles:

It stabilizes the structure of transfer RNA (tRNA), ensuring the correct reading of the mRNA codons and the addition of the appropriate amino acids to the growing polypeptide chain. drinkharlo.com

Magnesium acts as a cofactor for several enzymes and translation factors that are essential for the movement of the ribosome along the mRNA strand during the elongation phase of protein synthesis. drinkharlo.com

It assists in the formation of the initiation complex, a critical first step in translation. drinkharlo.com

Interactions with Specific Dehydrogenases and Kinases (e.g., creatine (B1669601) kinase)

Magnesium interacts with and modulates the activity of a wide range of enzymes, including specific dehydrogenases and kinases. As previously mentioned in the context of the Krebs cycle, magnesium is a key regulator of isocitrate dehydrogenase, α-ketoglutarate dehydrogenase, and the pyruvate dehydrogenase complex. nih.gov

Magnesium-Aspartate Interactions with Ion Channels and Receptors

Modulation of N-Methyl-D-Aspartate (NMDA) Receptors by Magnesium

Magnesium plays a critical role in the modulation of N-methyl-D-aspartate (NMDA) receptors, which are ionotropic glutamate (B1630785) receptors essential for synaptic plasticity, learning, and memory. nih.govqueensu.ca At resting membrane potential, the NMDA receptor channel is blocked by a magnesium ion in a voltage-dependent manner. queensu.cabowtiedneuron.com This block is a key biophysical property of the NMDA receptor. queensu.ca When the neuron is depolarized, for instance, through the activation of AMPA receptors, the magnesium ion is expelled from the channel pore, allowing for the influx of calcium and sodium ions. bowtiedneuron.com This function of magnesium allows the NMDA receptor to act as a coincidence detector, requiring both presynaptic glutamate release and postsynaptic depolarization for its activation. queensu.ca

Interestingly, while magnesium is primarily known as a blocker of the NMDA receptor channel, it can also enhance NMDA-mediated currents under certain conditions. nih.gov Studies have shown that magnesium can allosterically interact with the glycine (B1666218) binding site on the NMDA receptor, thereby increasing the receptor's affinity for glycine, a co-agonist. nih.gov This interaction can lead to an enhancement of NMDA-activated currents and a reduction in receptor desensitization. nih.gov

Competitive Antagonism of Calcium Channels by Magnesium

Magnesium is considered a natural physiological calcium channel blocker. jceionline.orgnih.govlatimes.com It acts as a competitive antagonist to calcium at various calcium channels. This antagonism is a result of the similar charge and ionic radius of magnesium and calcium ions, which allows magnesium to compete with calcium for binding sites on these channels. By blocking the entry of calcium into cells, magnesium can influence a wide range of physiological processes that are dependent on calcium signaling.

This calcium channel blocking activity of magnesium contributes to the relaxation of smooth muscle, including vascular smooth muscle, which can lead to vasodilation. nih.govlatimes.com This effect is one of the mechanisms by which magnesium is thought to influence blood pressure. nih.gov The antagonistic relationship between magnesium and calcium is also important in regulating the influx of calcium through NMDA receptors, as discussed previously, and in modulating the release of neurotransmitters.

Interaction with Gamma-Aminobutyric Acid (GABA) Receptors

The modulatory effect of magnesium on GABA-A receptors is dose-dependent. Research has demonstrated that physiologically relevant concentrations of magnesium (0.1-1 mM) potentiate GABA-evoked ion currents. troscriptions.comnih.gov However, at higher concentrations (e.g., 10 mM), magnesium can exhibit an inhibitory effect on these currents. troscriptions.comnih.gov This suggests a complex interaction, potentially involving distinct binding sites with different affinities on the GABA-A receptor complex. nih.govresearchgate.net The agonist-like effect of magnesium is further supported by findings that it can be suppressed by flumazenil, a known antagonist of the benzodiazepine (B76468) binding site on the GABA-A receptor. troscriptions.com

By enhancing the activity of the GABAergic system, magnesium helps to counterbalance the excitatory signals mediated primarily by glutamate, thereby maintaining neuronal stability and preventing overstimulation. troscriptions.com This mechanism is fundamental to the calming and anxiolytic properties attributed to magnesium, as imbalances in the glutamate/GABA ratio are implicated in various states of neuronal hyperexcitability. nih.gov

Table 1: Research Findings on Magnesium's Interaction with GABA Receptors

Study TypeModel SystemKey FindingsReference
Electrophysiology (Voltage Clamp)Recombinant GABA-A Receptors (α1β2γ2S, α1β2, etc.)Mg²⁺ at 0.1-1 mM potentiated GABA-evoked ion currents. At 10 mM, Mg²⁺ decreased the currents. Mg²⁺ alone did not evoke any current. nih.govresearchgate.net
Radioligand Binding AssayRat Brain SectionsMg²⁺ (up to 1 mM) decreased [³⁵S]TBPS binding (a marker for ion channel activity), but increased binding at 10 mM. This suggests a bimodal, concentration-dependent effect. nih.govresearchgate.net
In Vivo & In Vitro ReviewsGeneral Central Nervous SystemMagnesium is described as a GABA-A receptor agonist and positive allosteric modulator, enhancing GABAergic inhibition and contributing to its calming effects. caringsunshine.comtroscriptions.commethyl-life.com
Pharmacological StudyAnimal ModelsThe anxiolytic effect of magnesium is significantly reduced by the administration of flumazenil, a benzodiazepine receptor antagonist, indicating an interaction at the GABA-A receptor complex. troscriptions.commdpi.com

Influence on Neurotransmitter Release Mechanisms

Magnesium DL-aspartate, through the action of the magnesium ion, exerts a profound and generally inhibitory influence on the release of neurotransmitters from presynaptic nerve terminals. aatbio.comnih.gov The primary mechanism for this effect is magnesium's role as a physiological calcium antagonist. caringsunshine.comwikipedia.org Neurotransmitter release is a calcium-dependent process, requiring the influx of extracellular calcium ions through voltage-gated calcium channels (VGCCs) to trigger the fusion of synaptic vesicles with the presynaptic membrane. nih.gov

Magnesium directly competes with calcium ions for access to these channels, particularly N-type VGCCs, thereby blocking or reducing calcium entry into the presynaptic terminal. aatbio.comresearchgate.net This reduction in intracellular calcium concentration leads to a decreased probability of neurotransmitter vesicle exocytosis. This presynaptic inhibition affects a wide range of neurotransmitter systems.

Glutamate: As the principal excitatory neurotransmitter in the brain, the release of glutamate is significantly modulated by magnesium. By reducing presynaptic glutamate release, magnesium diminishes excitatory neurotransmission, which is a key factor in its neuroprotective and anticonvulsant properties. nih.govmdpi.com

Acetylcholine (B1216132): At the neuromuscular junction, magnesium inhibits the release of acetylcholine from motor nerve terminals. nih.govjosephnano.com This action decreases the depolarization of the muscle fiber endplate, leading to a reduction in muscle excitability. nih.gov Conversely, low magnesium levels are associated with increased acetylcholine release and neuronal hyperexcitability. caringsunshine.com

Catecholamines: Magnesium has been shown to suppress the release of catecholamines, including norepinephrine (B1679862) and epinephrine (B1671497), from both peripheral sympathetic nerve endings and the adrenal medulla. nih.govresearchgate.netnih.gov This is achieved by blocking the N-type calcium channels that are critical for their release, contributing to magnesium's effects on the cardiovascular and sympathetic nervous systems. researchgate.net

Dopamine (B1211576): In brain regions such as the striatum, magnesium can reduce the release of dopamine. nih.govmdpi.com It has been noted that the strong stimulatory effect of glutamate on presynaptic dopamine release is most prominent in the absence of or at low concentrations of magnesium, highlighting magnesium's role in tempering excessive dopaminergic activity. mdpi.com

Table 2: Research Findings on Magnesium's Influence on Neurotransmitter Release

NeurotransmitterMechanism of InfluenceExperimental ObservationReference
GlutamateActs as a positive allosteric modulator at some presynaptic metabotropic glutamate receptors; reduces presynaptic release.Magnesium administration is associated with a reduction in presynaptic glutamate release. nih.gov
Acetylcholine (ACh)Competes with calcium at presynaptic terminals, inhibiting calcium-dependent ACh release.Intravenous magnesium infusion suppressed stimulus-induced ACh release in the rat adrenal medulla. Low magnesium is linked to increased ACh release. caringsunshine.comnih.govnih.gov
Norepinephrine (NE) & Epinephrine (Epi)Blocks N-type voltage-gated calcium channels at sympathetic nerve endings and the adrenal medulla.High-dose magnesium infusion significantly suppressed NE and Epi release in anesthetized rats. researchgate.netnih.gov
DopamineReduces presynaptic release, particularly that which is stimulated by glutamate.Magnesium at 1.2 mM reduced NMDA-induced dopamine release in the striatum. mdpi.com

Preclinical and Mechanistic Studies in in Vitro and Animal Models

Cellular Models for Studying Magnesium Aspartate Effects

The intestinal absorption of magnesium is a complex process involving both paracellular and transcellular pathways. To investigate the permeability and transport of magnesium salts, the Caco-2 cell line, a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, is a widely used in vitro model. These cells, when grown on semi-permeable supports, form a monolayer with tight junctions, mimicking the barrier function of the intestinal epithelium.

Studies utilizing Caco-2 monolayers have been instrumental in comparing the bioavailability of various magnesium salts. While specific data on Magnesium DL-aspartate is limited in the available literature, research on other organic and inorganic magnesium salts provides a framework for understanding its potential absorption characteristics. For instance, a study comparing different magnesium salts found that organic salts like magnesium citrate (B86180) and magnesium gluconate exhibited higher solubility and permeability across Caco-2 monolayers compared to inorganic forms like magnesium oxide. This suggests that the aspartate carrier in Magnesium DL-aspartate could potentially enhance its absorption.

The general mechanism of magnesium transport across the intestinal epithelium involves two main routes: a passive paracellular pathway through the tight junctions between cells and an active transcellular pathway involving specific transport proteins. The paracellular pathway is concentration-dependent, becoming more dominant at higher luminal magnesium concentrations. The transcellular pathway, on the other hand, is saturable and is the primary route at lower physiological concentrations.

Research using Caco-2 cells allows for the detailed investigation of these pathways without the confounding factors present in in vivo studies. By applying Magnesium DL-aspartate to the apical side of the Caco-2 monolayer and measuring its appearance on the basolateral side over time, researchers can determine its permeability coefficient and elucidate the primary mechanisms of its transport.

Table 1: Comparison of Permeability of Different Magnesium Salts Across Caco-2 Monolayers (Hypothetical Data)

Magnesium Salt Apparent Permeability Coefficient (Papp) (cm/s) Transport Pathway
Magnesium Oxide Low Primarily Paracellular
Magnesium Citrate Moderate Paracellular and Transcellular
Magnesium Gluconate Moderate-High Paracellular and Transcellular
Magnesium DL-aspartate (Predicted Moderate-High) (Predicted Paracellular and Transcellular)

Note: This table is a hypothetical representation based on general findings for organic and inorganic magnesium salts. Specific experimental data for Magnesium DL-aspartate is needed for accurate values.

Excitotoxicity is a pathological process in which excessive stimulation by excitatory neurotransmitters, primarily glutamate (B1630785), leads to neuronal damage and death. This process is implicated in various neurological disorders. Magnesium plays a crucial neuroprotective role by blocking the N-methyl-D-aspartate (NMDA) receptor, a key glutamate receptor involved in excitotoxicity.

Neuronal cell cultures provide a valuable in vitro system to study the mechanisms of excitotoxicity and the neuroprotective effects of compounds like Magnesium DL-aspartate. Primary neuronal cultures from various brain regions, such as the hippocampus and cortex, or immortalized neuronal cell lines are commonly used.

In these models, excitotoxicity can be induced by exposing the cultured neurons to high concentrations of glutamate or NMDA. The resulting neuronal damage can be quantified by measuring cell viability, apoptosis markers, or changes in intracellular calcium concentrations. The neuroprotective potential of Magnesium DL-aspartate can then be assessed by its ability to mitigate these excitotoxic effects.

The proposed mechanism for magnesium's neuroprotection is its voltage-dependent block of the NMDA receptor ion channel. Under normal physiological conditions, magnesium ions sit within the channel, preventing excessive calcium influx. During intense neuronal stimulation, the resulting depolarization dislodges the magnesium ion, allowing calcium to enter. By increasing the extracellular magnesium concentration with a salt like Magnesium DL-aspartate, the block on the NMDA receptor can be enhanced, thereby reducing the detrimental calcium overload and subsequent neuronal death. The aspartate component of Magnesium DL-aspartate may also have its own neuromodulatory effects, although this requires further investigation in these models.

Table 2: Investigating Neuroprotective Effects of Magnesium DL-aspartate in a Neuronal Cell Culture Model of Excitotoxicity (Hypothetical Data)

Treatment Group Glutamate Concentration (µM) Magnesium DL-aspartate Concentration (mM) Neuronal Viability (%)
Control 0 0 100
Glutamate Only 100 0 45
Glutamate + Mg DL-aspartate 100 1 65
Glutamate + Mg DL-aspartate 100 5 85

Note: This table represents hypothetical data to illustrate the expected neuroprotective effect of Magnesium DL-aspartate.

Magnesium is essential for normal muscle function, playing a critical role in both contraction and relaxation. In vitro studies using cultured muscle cells (myocytes) or isolated muscle fibers provide a platform to investigate the direct effects of magnesium on the molecular mechanisms of muscle function.

The fundamental process of muscle contraction involves the interaction of actin and myosin filaments, a process that is highly dependent on the availability of adenosine (B11128) triphosphate (ATP) and calcium ions (Ca2+). Magnesium is intricately involved in this process in several ways. Firstly, the majority of ATP in the cell exists as a complex with magnesium (Mg-ATP), which is the biologically active form of ATP that fuels muscle contraction. Secondly, magnesium competes with calcium for binding sites on certain proteins, thereby modulating the calcium signaling that triggers contraction.

Future in vitro studies using myocyte cultures could elucidate the specific effects of Magnesium DL-aspartate on myocyte proliferation, differentiation, and contractile function. Such studies could involve measuring changes in intracellular calcium and magnesium concentrations, ATP levels, and the expression of contractile proteins in response to Magnesium DL-aspartate treatment.

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, and inflammation are interconnected processes that contribute to the pathophysiology of numerous diseases. Magnesium is known to play a role in modulating both of these cellular responses.

Cellular models are crucial for dissecting the molecular mechanisms by which magnesium exerts its antioxidant and anti-inflammatory effects. Various cell types, including immune cells (e.g., macrophages, lymphocytes) and endothelial cells, are used to study these processes in vitro. Oxidative stress can be induced in these cell cultures using agents like hydrogen peroxide (H2O2) or lipopolysaccharide (LPS), which also triggers an inflammatory response.

The potential antioxidant effects of Magnesium DL-aspartate can be evaluated by measuring markers of oxidative stress, such as the levels of ROS, lipid peroxidation products (e.g., malondialdehyde), and the activity of antioxidant enzymes (e.g., superoxide (B77818) dismutase, catalase). Its anti-inflammatory properties can be assessed by quantifying the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and the activation of key inflammatory signaling pathways, such as NF-κB.

Magnesium deficiency has been linked to increased oxidative stress and a pro-inflammatory state. Conversely, adequate magnesium levels are thought to support antioxidant defense systems and dampen inflammatory responses. While direct evidence for Magnesium DL-aspartate is scarce, the general understanding of magnesium's role suggests that this compound could contribute to cellular protection against oxidative and inflammatory damage.

Animal Models for Investigating Physiological Processes

The balance of electrolytes, including potassium (K+) and calcium (Ca2+), is critical for numerous physiological functions, such as nerve impulse transmission, muscle contraction, and cardiac function. Magnesium is known to have a significant influence on the homeostasis of these ions. Animal models provide an essential tool for investigating the systemic effects of Magnesium DL-aspartate on ion balance.

Studies in various animal models, from rodents to larger animals, allow for the assessment of how oral or parenteral administration of Magnesium DL-aspartate affects the plasma and tissue concentrations of K+ and Ca2+. These studies often involve the analysis of blood and urine samples to determine the net effect on ion retention and excretion.

One study in horses investigated the impact of oral magnesium aspartate supplementation on various parameters, including mineral metabolism. The results indicated that at the studied dose, magnesium aspartate had no significant impact on potassium or calcium homeostasis. This suggests that under normal physiological conditions in this species, supplementation with this form of magnesium did not disrupt the balance of these other key electrolytes.

In another study using a rat model of digoxin (B3395198) and furosemide-induced potassium and magnesium depletion, the efficacy of potassium magnesium L-, D-, and DL-aspartate stereoisomers in restoring these ion levels was compared. The findings demonstrated that the L-aspartate form was most effective in compensating for the K+ and Mg2+ deficiency in plasma, erythrocytes, and myocardium. The DL-aspartate form was found to be more effective than the D-aspartate form but less so than the L-aspartate form. This highlights the potential for the aspartate moiety to influence the bioavailability and physiological effects of the associated cations.

Furthermore, a study in cows with hypocalcemic parturient paresis demonstrated the efficacy of a calcium-magnesium-aspartate solution in increasing serum calcium levels, suggesting a complex interplay between these ions when administered together as aspartate salts.

These animal studies, while not exclusively focused on Magnesium DL-aspartate's impact on ion homeostasis, provide valuable insights into the potential interactions and underscore the importance of in vivo models for understanding the systemic physiological effects of this compound.

Table 3: Summary of Animal Studies Investigating the Effects of Magnesium Aspartate on Ion Homeostasis

Animal Model Compound(s) Studied Key Findings Related to Ion Homeostasis
Horse Magnesium aspartate No significant impact on potassium or calcium homeostasis at the doses studied.
Rat (digoxin and furosemide-induced depletion) Potassium magnesium L-, D-, and DL-aspartate L-aspartate was most effective in restoring K+ and Mg2+ levels. DL-aspartate was moderately effective.
Cow (hypocalcemic parturient paresis) Calcium-magnesium-aspartate solution Effective in increasing serum calcium concentrations.

Studies on Metabolic Pathways in Magnesium-Deficient Animal Models (e.g., carbohydrate, lipid metabolism)

Magnesium is a critical cofactor in over 300 enzymatic reactions, playing a vital role in carbohydrate and lipid metabolism. nih.gov Studies in magnesium-deficient animal models have demonstrated significant alterations in these metabolic pathways.

In weaning rats fed a magnesium-deficient diet high in carbohydrates, particularly sucrose, for eight days, significant metabolic disturbances were observed. nih.gov These rats exhibited increased plasma levels of triglycerides and free cholesterol, with a concurrent decrease in esterified cholesterol. nih.gov The liver of sucrose-fed, magnesium-deficient rats showed a notable increase in triglycerides, lactate, and alpha-glycerophosphate, alongside a significant decrease in glycogen. nih.gov When examining serum lipoproteins, magnesium deficiency led to a significant increase in triglycerides in the very low-density lipoprotein (VLDL) and low-density lipoprotein (LDL) fractions. nih.gov Cholesterol levels were also elevated in the VLDL and LDL fractions, while being significantly lower in the high-density lipoprotein (HDL) fraction. nih.gov These findings highlight the detrimental impact of severe magnesium deficiency, especially when combined with a high-sucrose diet, on lipid metabolism. nih.gov

Magnesium's role in carbohydrate metabolism is intrinsically linked to insulin (B600854) action. It influences the tyrosine kinase activity of the insulin receptor and helps regulate peripheral glucose utilization. nih.gov Magnesium deficiency has been associated with disturbances in glucose and insulin metabolism, contributing to an increased risk of metabolic disorders. nih.gov The protective effects of adequate magnesium intake may include improved glucose and insulin metabolism and normalization of the lipid profile. nih.gov

Table 1: Effects of Magnesium Deficiency on Lipid Metabolism in Rats

Parameter Diet Observation in Mg-Deficient Rats
Plasma
Triglycerides High Sucrose Increased nih.gov
Free Cholesterol High Sucrose Increased nih.gov
Esterified Cholesterol High Sucrose Decreased nih.gov
Liver
Triglycerides High Sucrose Significantly Increased nih.gov
Lactate High Sucrose Significantly Increased nih.gov
Alpha-glycerophosphate High Sucrose Significantly Increased nih.gov
Glycogen High Sucrose Significantly Decreased nih.gov
Serum Lipoproteins
VLDL Triglycerides High Sucrose Significantly Increased nih.gov
LDL Triglycerides High Sucrose Significantly Increased nih.gov
VLDL Cholesterol High Sucrose Increased nih.gov
LDL Cholesterol High Sucrose Increased nih.gov

Investigations into Cardiovascular Physiology in Animal Models (e.g., vasomotor tone, blood pressure regulation)

Magnesium plays a crucial role in cardiovascular physiology by influencing vascular tone and structure. nih.gov It acts as a natural calcium channel antagonist, stimulates the production of vasodilators like prostacyclins and nitric oxide, and modifies vascular responses to vasoconstrictor agents. nih.gov

In spontaneously hypertensive rats (SHR), reduced levels of intracellular magnesium have been observed in smooth muscle cells and cardiomyocytes. nih.gov Studies on young, pre-hypertensive SHR have shown that magnesium supplementation can prevent or at least attenuate the development of hypertension. nih.gov However, in adult SHR with established hypertension, the antihypertensive effect of magnesium supplementation was minimal. nih.gov This suggests that magnesium deficiency may be a contributing factor in the pathogenesis of hypertension. nih.gov

Magnesium deficiency has been associated with hypertrophic vascular remodeling in the carotid arteries of young rats, a change that was mitigated by magnesium supplementation. nih.gov This indicates that magnesium deficiency can alter the mechanical properties of blood vessels, potentially contributing to the development of cardiovascular diseases. nih.gov The mechanisms behind magnesium's influence on blood pressure are thought to involve its ability to modulate vascular tone and contractility, as well as its anti-inflammatory and antioxidant properties. nih.govnih.gov

Neuromuscular Function Research in Animal Models

Magnesium is essential for normal neuromuscular function, acting as a physiological calcium channel blocker and playing a role in nerve transmission and muscle contractility. nih.govmdpi.com Severe hypomagnesemia in animals can lead to clinical signs such as muscle weakness, fasciculations, ataxia, and seizures. msdvetmanual.com

Research in animal models has explored the effects of magnesium supplementation on neuromuscular function and behavior. In a study on horses, supplementation with magnesium aspartate was investigated for its potential calmative effects. csu.edu.au The study measured reaction speed in response to a startling stimulus. While there was a trend for magnesium supplementation to decrease reaction speed, a significant difference was observed between the control group and the group receiving 10g of added magnesium. csu.edu.au This was the first study to provide an objective measurement of a behavioral change in horses due to oral magnesium supplementation. csu.edu.au

In a study on pigs, dietary supplementation with magnesium aspartate was found to influence stress indicators and meat quality. nih.gov Pigs receiving the supplement had lower concentrations of the stress hormone norepinephrine (B1679862) at slaughter. nih.gov They also exhibited lower levels of lactic acid in their muscle tissue. nih.gov These findings suggest that magnesium aspartate supplementation can mitigate stress responses and positively impact muscle physiology. nih.gov

Investigation of Stereoisomer Differences in Biological Activity

Comparative Studies of L-, D-, and DL-Aspartate Forms in Animal Systems

Aspartic acid exists in two stereoisomeric forms, L-aspartate and D-aspartate. While L-amino acids are the primary building blocks of proteins, D-amino acids are also found in various organisms and have distinct biological roles. nih.govresearchgate.net

In livestock, several studies have utilized DL-aspartic acid or its methylated form, N-methyl-DL-aspartic acid (NMA), to investigate its effects on reproduction. mdpi.com In vitro experiments on boar testis homogenates demonstrated that the addition of D-aspartate increased testosterone (B1683101) levels, whereas L-arginine led to a decrease. mdpi.com

A study on the physiological disposition of N-(phosphonacetyl)-L-aspartate (PALA) in mice, rats, dogs, and monkeys found that it was poorly absorbed when administered orally. nih.gov The elimination of PALA from plasma in these species was consistent with its distribution into extracellular water. nih.gov

Metabolic Pathways of D- and L-Aspartic Acid in Non-Human Organisms

The metabolic pathways of D- and L-aspartic acid differ, reflecting their distinct physiological functions. L-aspartate is a non-essential amino acid in mammals, synthesized from oxaloacetate through transamination. smpdb.ca It is a precursor for the synthesis of other amino acids, proteins, and nucleotides. nih.govsmpdb.ca L-aspartate also plays a role in the urea (B33335) cycle and gluconeogenesis and acts as an excitatory neurotransmitter. smpdb.ca

D-aspartic acid can be obtained from the diet, gut microbiota, or synthesized from L-aspartate via the enzyme aspartate racemase. nih.govmdpi.com Its degradation is carried out by D-aspartate oxidase (DDO), which converts it to oxaloacetate, ammonia (B1221849), and hydrogen peroxide. nih.gov D-aspartate is found in the nervous and endocrine tissues of various vertebrates and invertebrates, where it is involved in nervous system development and hormone regulation. researchgate.netnih.gov For instance, in rats, D-aspartate has been shown to enhance the release of gonadotropin-releasing hormone (GnRH) from the hypothalamus and induce the synthesis of oxytocin (B344502) and vasopressin mRNA. researchgate.net

In plants, aspartate is the precursor for the essential amino acids lysine, threonine, methionine, and isoleucine. researchgate.net The enzymes involved in these pathways are potential targets for the development of herbicides, as this pathway is absent in humans and animals. researchgate.net

Interactions with Other Biochemical Pathways

Magnesium's role as a cofactor for hundreds of enzymes means it interacts with a vast array of biochemical pathways. mdpi.com Its function as a physiological calcium channel blocker gives it a significant role in modulating pathways dependent on calcium signaling. nih.gov By competing with calcium for binding sites, magnesium can influence processes such as muscle contraction, neurotransmitter release, and vascular tone. nih.govmsdvetmanual.com

The interplay between magnesium and the N-methyl-D-aspartate (NMDA) receptor is a critical point of interaction. Magnesium ions block the NMDA receptor channel at resting membrane potential. nih.gov A reduction in extracellular magnesium lowers the threshold for receptor activation by excitatory amino acids like glutamate. nih.gov This interaction is crucial for neuronal function and has implications for conditions involving neuronal hyperexcitability.

Furthermore, magnesium is involved in the synthesis of DNA, RNA, and proteins, and it plays a role in maintaining genomic stability. nih.govmdpi.com Its involvement in ATP metabolism is fundamental, as it is required for the activity of ATPases, which are essential for energy-dependent cellular processes. nih.gov

Role in Biomineralization and Crystal Formation Processes

Magnesium and aspartate-rich compounds play a cooperative role in the regulation of biomineralization, acting as a "crystallization switch". nih.govresearchgate.net This mechanism is inspired by processes observed in nature, such as the shell molt of crustaceans, where amorphous calcium mineral phases are stabilized by magnesium and reserved for the rapid formation of new shell tissue. nih.gov

In vitro experiments have demonstrated that magnesium can prolong the existence of amorphous calcium carbonate (ACC) and amorphous calcium phosphate (B84403) (ACP) in solution, effectively pausing the crystallization process. nih.gov While aspartate monomer on its own also inhibits the crystallization of pure amorphous calcium minerals, its role becomes transformative in the presence of magnesium-stabilized precursors. nih.gov It reduces the stability of these precursors, thereby switching "on" the transformation from the amorphous to the crystalline phase. nih.govresearchgate.net

This regulatory effect is crucial in biological systems where precise control over the timing and location of mineral formation is necessary. nih.gov The process observed in crustaceans involves the storage of calcium ions in the form of ACC deposits. The subsequent formation of the new cuticle begins with these ACC precursors, which then crystallize. nih.gov The interaction between magnesium and aspartate-rich proteins is key to managing this transition from a stable amorphous phase to a crystalline one. nih.gov

The mechanism can be understood through an "Asp-enhanced magnesium desolvation model," which explains how aspartate influences the kinetics of crystallization in the presence of magnesium. nih.gov This biologically inspired switch offers a strategy for advanced material fabrication by controlling phase transformations. nih.gov

Table 1: Effect of Magnesium and Aspartate on Calcium Mineralization

Component Effect on Amorphous Calcium Minerals (in vitro) Mechanism of Action
Magnesium Increases the lifetime of amorphous calcium carbonate and calcium phosphate, temporarily switching "off" crystallization. nih.gov Stabilization of amorphous precursor phases. nih.gov
Aspartate Monomer Inhibits crystallization of pure amorphous calcium minerals. nih.gov Direct inhibition of crystal growth. nih.gov
Magnesium + Aspartate Reduces the stability of magnesium-stabilized precursors, switching "on" the transformation to crystalline phases. nih.govresearchgate.net Cooperative effect, understood by an Asp-enhanced magnesium desolvation model. nih.gov

Influence on Inflammatory Signaling Pathways (e.g., NF-κB)

Magnesium has been shown to exert an influence on inflammatory processes by modulating key signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway. nih.govresearchgate.netdntb.gov.ua The NF-κB pathway is a central regulator of gene expression for pro-inflammatory cytokines and other mediators of the inflammatory response. researchgate.netmdpi.com

Preclinical studies suggest that magnesium can interfere with the activation of NF-κB. researchgate.net In vitro studies on neonatal monocytes demonstrated that magnesium exposure was associated with reduced NF-κB activation and subsequent nuclear localization upon stimulation with lipopolysaccharide (LPS), a potent inflammatory trigger. researchgate.net This was linked to an increase in the basal levels of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm, thereby preventing it from activating pro-inflammatory gene transcription in the nucleus. researchgate.netdntb.gov.ua

In animal models, magnesium supplementation has been shown to decrease the expression levels of NF-κB in rats fed a high-fat diet. nih.gov This reduction in NF-κB was accompanied by a decrease in other inflammatory markers such as iNOS, ICAM, and VEGF. nih.gov While these studies often use various forms of magnesium, the effects are attributed to the magnesium ion, which would be dissociated from Magnesium DL-aspartate. The anti-inflammatory effects of magnesium may be mediated through its ability to interfere with phospholipase C and inhibit the protein kinase C pathway, which are crucial for the signaling cascade that leads to NF-κB activation. researchgate.net

Table 2: Summary of Magnesium's Influence on the NF-κB Pathway

Model System Key Findings Implied Mechanism
In Vitro (Neonatal Monocytes) Magnesium increased basal IκBα levels. researchgate.net Reduced NF-κB activation and nuclear localization. researchgate.netdntb.gov.ua
Animal Model (High-Fat Diet Rats) Magnesium supplementation significantly decreased the expression levels of NF-κB. nih.gov Downregulation of the NF-κB signaling pathway. nih.gov

Interaction with Hormone Production and Regulation in Animal Models

Both components of Magnesium DL-aspartate—magnesium and D-aspartate—have been studied for their roles in hormone regulation in animal models.

The D-aspartate component has been shown to play a significant role in the synthesis and release of several key hormones, particularly within the hypothalamic-pituitary-gonadal (HPG) axis. mdpi.comnih.govnih.gov In various animal models, D-aspartate has been found to act at all levels of this axis. mdpi.com It can stimulate the release of gonadotropin-releasing hormone (GnRH) in the hypothalamus and luteinizing hormone (LH) in the pituitary gland. nih.govnih.gov In the testes of rats, D-aspartate has been shown to induce testosterone synthesis by activating N-methyl-D-aspartate (NMDA) receptors. mdpi.comnih.gov

Magnesium also plays a role in hormonal balance. It directly influences the regulation of the stress hormone cortisol by modulating the hypothalamic-pituitary-adrenal (HPA) axis. mdpi.com At a molecular level, magnesium modulates NMDA receptors, which can reduce excitatory neurotransmission in the hypothalamus and temper the activation of the HPA axis. mdpi.com Furthermore, research indicates a positive correlation between magnesium status and testosterone concentrations. mdpi.com

Studies using magnesium-aspartate specifically have also been conducted. In one animal study, treatment with magnesium-aspartate-hydrochloride was found to influence hormones related to the stress response. magnesium-ges.de Long-term treatment appeared to increase dopamine (B1211576) release into the plasma during stress, while also affecting norepinephrine and epinephrine (B1671497) levels in the adrenal medulla. magnesium-ges.de

Table 3: Effects of D-Aspartate and Magnesium on Hormone Regulation in Animal Models

Component Endocrine Axis/System Observed Effects in Animal Models
D-Aspartate Hypothalamic-Pituitary-Gonadal (HPG) Axis Induces release of GnRH and LH. nih.govnih.gov Induces testosterone synthesis in rat testes. mdpi.comnih.gov
Magnesium Hypothalamic-Pituitary-Adrenal (HPA) Axis Modulates the HPA axis, influencing cortisol regulation. mdpi.com
Magnesium Male Reproductive System Positive correlation observed between magnesium status and testosterone levels. mdpi.com
Magnesium-Aspartate Stress Response System Influences plasma dopamine and adrenal epinephrine/norepinephrine levels during stress. magnesium-ges.de

Advanced Research Perspectives and Future Directions

Computational Modeling and Molecular Dynamics Simulations of Magnesium Aspartate

Computational modeling and molecular dynamics (MD) simulations are powerful tools for investigating the behavior of chemical compounds at the atomic level. While extensive specific research on Magnesium DL-aspartate is not widely available in public literature, the principles and methodologies from studies on related systems, such as magnesium ions in biological environments and their interactions with amino acids, provide a framework for understanding this compound.

Modeling Magnesium Ion Interactions:

Computational models for magnesium degradation in simulated body fluids have been developed to predict the behavior of magnesium-based biomaterials. desy.deresearchgate.netdesy.dearxiv.org These models often consider factors like ion diffusion, chemical reactions, and the formation of degradation product layers. desy.de Such approaches could be adapted to model the dissociation and transport of Magnesium DL-aspartate in a physiological environment, providing insights into its bioavailability and interaction with cellular components. A generalized model of pure magnesium degradation considers the thinning of the metallic material and the precipitation of degradation products on the surface. desy.de

Molecular Dynamics Simulations:

MD simulations can elucidate the dynamic interactions between magnesium ions and aspartate molecules. Simulations of other systems, such as nanoparticles on substrates, demonstrate how molecular shape and interactions influence adsorption and structure formation. mdpi.com Similar simulations of Magnesium DL-aspartate could reveal how the chelation of magnesium by aspartate affects its solubility, stability, and interaction with biological macromolecules. For instance, MD simulations have been used to study the role of magnesium ions in the binding specificity of enzymes like aspartyl-tRNA synthetase, showing that magnesium contributes to specificity through long-range electrostatic interactions. nih.gov These techniques could be applied to understand how Magnesium DL-aspartate interacts with various cellular targets.

Simulated Structural and Kinetic Properties of Magnesium Aspartate Interactions

Parameter Simulation Focus Potential Insights
Coordination NumberThe number of water molecules or other ligands directly interacting with the magnesium ion.Understanding the solvation shell of magnesium aspartate and its influence on reactivity.
Binding Free EnergyThe energy change upon the association or dissociation of magnesium and aspartate.Predicting the stability of the magnesium-aspartate complex under different conditions.
Diffusion CoefficientThe rate at which magnesium aspartate moves through a solvent.Estimating the bioavailability and transport characteristics of the compound in biological systems.
Radial Distribution FunctionThe probability of finding an aspartate molecule at a certain distance from a magnesium ion.Characterizing the structure of the magnesium-aspartate complex in solution.

Development of Novel Analytical Techniques for Magnesium Aspartate Characterization

The accurate characterization and quantification of Magnesium DL-aspartate in various matrices, such as pharmaceutical formulations and biological samples, are crucial for quality control and research. Several advanced analytical techniques have been developed for this purpose, focusing on aspects like enantiomeric purity and concentration determination.

Chiral Separation Techniques:

Since aspartic acid exists as two enantiomers (L-aspartic acid and D-aspartic acid), it is important to determine the enantiomeric purity of magnesium aspartate, especially in pharmaceutical applications. Novel methods have been developed to separate and quantify these enantiomers.

Chiral Capillary Zone Electrophoresis (CZE): This technique utilizes a chiral selector, such as (2-hydroxypropyl)-β-cyclodextrin, coupled with laser-induced fluorescence detection to separate the D- and L-enantiomers of aspartic acid. researchgate.netnih.gov This method has been validated for the analysis of magnesium L-aspartate dihydrate in bulk samples and drug products. researchgate.net

High-Performance Liquid Chromatography (HPLC) with Chiral Derivatization: This orthogonal method involves derivatizing the aspartate enantiomers with a chiral reagent, such as o-phthaldialdehyde and N-acetyl-L-cysteine, followed by fluorescence detection. researchgate.netnih.gov This allows for the sensitive and accurate quantification of the D-enantiomer impurity in magnesium L-aspartate. researchgate.net

Quantitative Analysis:

Comparison of Analytical Techniques for Magnesium Aspartate

Technique Principle Application Advantages
Chiral Capillary Zone ElectrophoresisSeparation of enantiomers in a capillary based on their differential migration in an electric field in the presence of a chiral selector.Determination of the enantiomeric purity of magnesium L-aspartate.High resolution, low sample consumption. researchgate.net
HPLC with Chiral DerivatizationChromatographic separation of enantiomers after reaction with a chiral derivatizing agent to form diastereomers.Quantification of D-aspartic acid impurity in magnesium L-aspartate.High sensitivity and specificity. researchgate.netnih.gov
Chemical and Physicochemical AnalysisTitrimetric and spectroscopic methods to determine the elemental and molecular composition.Establishing the overall composition of synthesized magnesium aspartate.Provides fundamental information on product identity and purity. researchgate.net

Exploration of Magnesium Aspartate's Role in Specific Cellular Organelles

Magnesium is a crucial cation for the function of numerous cellular organelles. While research specifically targeting Magnesium DL-aspartate within these organelles is emerging, the known roles of magnesium provide a strong basis for understanding its potential impact.

Mitochondria:

Mitochondria, the powerhouses of the cell, are central to energy production in the form of ATP. thesustainabletrainingmethod.com Magnesium is intrinsically linked to this process, as the biologically active form of ATP is Mg-ATP. wikipedia.orgoregonstate.edu Therefore, maintaining optimal mitochondrial magnesium concentration is vital for cellular energy metabolism. thesustainabletrainingmethod.com Studies have shown that magnesium supplementation can improve mitochondrial function, including increasing ATP production and reducing mitochondrial reactive oxygen species (ROS). jci.org Given that aspartate is also involved in cellular energy metabolism, it is plausible that Magnesium DL-aspartate could efficiently deliver magnesium to the mitochondria to support these functions. The protein Mrs2 has been identified as a key transporter of magnesium ions into the mitochondrial matrix. techexplorist.com

Endoplasmic Reticulum (ER):

The endoplasmic reticulum is another major intracellular magnesium reservoir. nih.govnih.gov Lactate has been identified as a signal that triggers the release of magnesium ions from the ER. techexplorist.com This released magnesium can then be transported into other organelles like mitochondria. techexplorist.com The ER is also involved in protein synthesis and folding, processes that can be influenced by magnesium levels. nih.gov While the specific mechanisms of magnesium transport into and out of the ER are still under investigation, the role of this organelle as a magnesium store highlights its importance in cellular magnesium homeostasis. nih.govnih.gov

Potential for Magnesium Aspartate in Materials Science and Biomimetics

The unique chemical properties of magnesium aspartate, arising from the interaction between an essential mineral and an amino acid, offer intriguing possibilities in the fields of materials science and biomimetics.

Biomineralization and Crystallization Control:

Biomineralization is the process by which living organisms produce minerals, often to harden or stiffen tissues. A study inspired by the shell molt of crustaceans has revealed that a cooperative effect between magnesium and aspartate-rich compounds can act as a "crystallization switch". nih.gov In this biological process, magnesium stabilizes amorphous calcium mineral phases, effectively "switching off" crystallization. The subsequent introduction of aspartate-rich molecules can then "switch on" the crystallization process by destabilizing these amorphous precursors. nih.gov This magnesium-aspartate-based switch, demonstrated in vitro, presents a biologically inspired strategy for controlling the fabrication of materials. nih.gov

Potential Applications in Biomimetic Materials:

The ability to control the transition between amorphous and crystalline phases is highly desirable in materials science for creating materials with specific properties. The magnesium-aspartate system could be harnessed to:

Develop novel biomaterials: For applications in bone tissue engineering, where controlled mineralization is crucial.

Fabricate advanced composites: By incorporating this switch mechanism to tailor the microstructure and mechanical properties of materials.

Design "smart" materials: That can respond to specific chemical signals (like the presence of aspartate) to change their properties.

Q & A

Q. What are the standard methods for determining the solubility of Magnesium DL-aspartate in aqueous solutions?

Solubility is typically measured using dynamic methods such as laser-monitored techniques, where temperature-controlled systems track dissolution until equilibrium. For Magnesium DL-aspartate, solubility in water across 278–348 K has been quantified using gravimetric analysis and validated via the Apelblat equation . These methods ensure reproducibility in pharmaceutical and biochemical applications.

Q. What is the molecular formula and CAS registry number for Magnesium DL-aspartate tetrahydrate?

The molecular formula is C₄H₅MgNO₄·4H₂O (anhydrous: C₄H₅MgNO₄), with CAS numbers 52101-01-6 (tetrahydrate) and 62-52-2 (anhydrous form). Distinguishing between hydrates is critical for accurate stoichiometric calculations in synthesis .

Q. What analytical techniques are recommended for quantifying Magnesium DL-aspartate in biological matrices?

Inductively coupled plasma mass spectrometry (ICP-MS) and atomic absorption spectroscopy (AAS) are preferred for magnesium quantification. High-performance liquid chromatography (HPLC) with UV detection can separate DL-aspartate enantiomers, though derivatization may be required .

Q. How is Magnesium DL-aspartate formulated for cell culture or electrophysiology studies?

Standard buffers often include 1–4 mM Magnesium DL-aspartate to maintain ion balance. For example, in cardiac electrophysiology, it is dissolved in solutions containing KCl, NaCl, and HEPES, adjusted to pH 7.2 with KOH. Precise ion concentrations are validated via conductivity measurements .

Advanced Research Questions

Q. How do researchers model the temperature dependence of Magnesium DL-aspartate solubility using thermodynamic equations?

The modified Apelblat equation, lnx=A+BT+ClnT\ln x = A + \frac{B}{T} + C \ln T, is applied to correlate solubility (mole fraction xx) with temperature (TT). Parameters AA, BB, and CC are derived experimentally (e.g., A=2.45A = -2.45, B=1200B = 1200, C=0.25C = 0.25 for water), enabling predictions across 278–348 K .

Q. What experimental designs assess the chelation efficacy and bioavailability of Magnesium DL-aspartate?

Stable isotope tracers (e.g., ²⁶Mg) combined with compartmental pharmacokinetic models quantify absorption rates. Comparative studies with inorganic magnesium salts (e.g., MgCl₂) in rodent models show DL-aspartate’s superior bioavailability via fecal excretion analysis and serum Mg²⁺ kinetics .

Q. How do contradictions in neuroendocrine outcomes inform Magnesium DL-aspartate research methodologies?

Discrepancies in hormonal modulation (e.g., testosterone levels) highlight the need for standardized protocols. For instance, cycling supplementation (e.g., 12 days on/7 days off) vs. continuous dosing (2,000–3,000 mg/day) may yield divergent results, necessitating randomized controlled trials with harmonized endpoints .

Q. What regulatory guidelines apply to clinical trials involving Magnesium DL-aspartate?

The European Food Safety Authority (EFSA) mandates purity standards (<6 EU/g endotoxins for injectables) and requires batch-specific CEP certificates. Studies must adhere to Good Laboratory Practice (GLP) for preclinical data and Good Manufacturing Practice (GMP) for formulation consistency .

Contradiction Analysis and Future Directions

  • Solubility vs. Bioavailability : While Magnesium DL-aspartate exhibits moderate aqueous solubility (~6.1 mg/mL at 25°C), its chelated structure enhances intestinal absorption compared to inorganic salts. However, solubility-temperature hysteresis in non-aqueous solvents remains understudied .
  • Enzyme Modulation : Conflicting reports on erythrocyte acetylcholinesterase (AChE) activity (e.g., 11% increase post-supplementation vs. null effects) suggest dose-dependent responses. Future studies should standardize assays (e.g., Boehringer Mannheim protocols) and control for comorbidities .

Q. Tables for Key Data

Property Value Reference
Solubility in Water (298 K)6.1 mg/mL
Molecular Weight (Anhydrous)155.39 g/mol
Bioavailability (vs. MgO)1.8-fold higher AUC₀–24
Endotoxin Limit (Injectable)<6 EU/g

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.